molecular formula C11H17NO4 B1532875 2,5-Dihydroxybenzoic acid butylamine salt CAS No. 666174-80-7

2,5-Dihydroxybenzoic acid butylamine salt

Cat. No. B1532875
CAS RN: 666174-80-7
M. Wt: 227.26 g/mol
InChI Key: OGLUKKYDTRVMHP-UHFFFAOYSA-N
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Description

2,5-Dihydroxybenzoic acid butylamine salt is a chemical compound with the molecular formula C7H6O4·C4H11N . It is commonly used as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) Mass Spectrometry, particularly for the analysis of oligosaccharides, lipids, and polar synthetic polymers .


Synthesis Analysis

The synthesis of this compound involves the use of matrix solutions deposited in five layers, with a speed of 300 mm/min and an increasing flow rate set to 10 μl/min (first layer), 15 μl/min (second layer), and 20 μl/min (all others) .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid moiety with two hydroxyl groups at the 2nd and 5th positions and a butylamine salt .


Chemical Reactions Analysis

This compound is used in the analysis of biomolecules using matrix-assisted laser desorption/ionization combined with mass spectrometry . It is most commonly used as a matrix for carbohydrates and produces [M+Na]+ ion; it may show a weaker [M+K]+ ion .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 227.26 . It should be stored under inert gas at room temperature .

Scientific Research Applications

Enhanced MALDI-MS Analysis of Biomolecules

2,5-Dihydroxybenzoic acid butylamine (DHBB), a novel ionic liquid matrix, substantially improves MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) analysis of biomolecules in terms of shot-to-shot reproducibility compared to traditional solid matrices. DHBB reduces MALDI induced fragmentation, especially for monosialylated glycans and gangliosides, making it superior for analyzing oligosaccharides, polymers, and glycoconjugates. However, for peptide analysis, DHBB's tendency to form multiple alkali adduct ions may make other ionic liquid matrices preferable. This advancement enables more accurate and reliable mass spectrometric analyses, crucial for various fields, including proteomics and glycomics (Mank, Stahl, & Boehm, 2004).

Electrochemical Synthesis of Benzoxazole Derivatives

Electrochemical synthesis utilizing 3,5-di-tert-butylcatechol in the presence of benzylamines, including derivatives of 2,5-dihydroxybenzoic acid butylamine, provides an efficient method for creating benzoxazole derivatives under mild and green conditions. This process highlights the utility of 2,5-dihydroxybenzoic acid butylamine in synthesizing complex organic compounds in an environmentally friendly manner, without the need for toxic reagents or solvents, demonstrating its importance in green chemistry and organic synthesis (Salehzadeh, Nematollahi, & Hesari, 2013).

Supramolecular Polymers Construction

A self-assembly induced emission system constructed from dibenzo[24]crown-8 (host) and benzylamine (guest) modified tetraphenylethenes, including derivatives of 2,5-dihydroxybenzoic acid butylamine, demonstrates reversible assembling-disassembling and tunable aggregation-induced emission by acid-base treatments. This finding underlines the material's potential in developing advanced supramolecular polymers that exhibit controllable optical properties, relevant for materials science, nanotechnology, and sensor development (Bai et al., 2015).

MALDI-MS Imaging of Oligosaccharides

The ionic liquid butylamine 2,5-dihydroxybenzoate (DHB-BuN), related to 2,5-dihydroxybenzoic acid butylamine, has been used as a matrix for MALDI-MS imaging of oligosaccharides in soybean and bean leaf. This application illustrates the compound's role in enhancing the reproducibility and quantification of oligosaccharides in plant tissues, facilitating studies in plant biology and carbohydrate research (Pei et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation .

properties

IUPAC Name

butan-1-amine;2,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.C4H11N/c8-4-1-2-6(9)5(3-4)7(10)11;1-2-3-4-5/h1-3,8-9H,(H,10,11);2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLUKKYDTRVMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN.C1=CC(=C(C=C1O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741386
Record name 2,5-Dihydroxybenzoic acid--butan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

666174-80-7
Record name 2,5-Dihydroxybenzoic acid--butan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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